Phenyl pyrimidine-2-carboxylate Phenyl pyrimidine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15998010
InChI: InChI=1S/C11H8N2O2/c14-11(10-12-7-4-8-13-10)15-9-5-2-1-3-6-9/h1-8H
SMILES:
Molecular Formula: C11H8N2O2
Molecular Weight: 200.19 g/mol

Phenyl pyrimidine-2-carboxylate

CAS No.:

Cat. No.: VC15998010

Molecular Formula: C11H8N2O2

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

Phenyl pyrimidine-2-carboxylate -

Specification

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
IUPAC Name phenyl pyrimidine-2-carboxylate
Standard InChI InChI=1S/C11H8N2O2/c14-11(10-12-7-4-8-13-10)15-9-5-2-1-3-6-9/h1-8H
Standard InChI Key NXPVDZHEBRIIMA-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC(=O)C2=NC=CC=N2

Introduction

Structural and Chemical Identity of Phenyl Pyrimidine-2-Carboxylate

Molecular Architecture

Phenyl pyrimidine-2-carboxylate (C₁₂H₁₀N₂O₂) consists of a six-membered pyrimidine ring with a phenyl group attached at the sixth position and a carboxylate ester at the second position. The pyrimidine core adopts a planar geometry, while the phenyl substituent introduces steric bulk and electronic effects that modulate reactivity . X-ray crystallographic studies of analogous compounds, such as ethyl (2Z)-2-(4-acetyloxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1, thiazolo[3,2-a]pyrimidine-6-carboxylate, reveal puckering in the pyrimidine ring when fused with other heterocycles . For phenyl pyrimidine-2-carboxylate, spectroscopic data (¹H NMR, ¹³C NMR, and ESI-MS) confirm the esterification of the carboxyl group, with characteristic shifts for the aromatic protons and carbonyl oxygen .

Mitsunobu Coupling and Esterification

A primary synthesis route involves Mitsunobu coupling of 2-hydroxypyrimidine intermediates with alcohols. For example, methyl 2-(benzyloxy)-6-phenylpyrimidine-4-carboxylate (I-A2) was synthesized via Mitsunobu reaction between methyl 2,4-dioxo-4-phenyl-butanoate (I-A) and benzyl alcohol, yielding an 86% isolated product . Adapting this method, phenyl pyrimidine-2-carboxylate can be obtained by substituting benzyl alcohol with phenol under analogous conditions. The reaction proceeds through activation of the hydroxyl group via triphenylphosphine and diethyl azodicarboxylate (DEAD), facilitating nucleophilic displacement .

Saponification and Amidation

Alternative pathways involve saponification of ester precursors followed by functionalization. Hydrolysis of methyl 2,4-dioxo-4-phenyl-butanoate (I-A) under basic conditions yields 2-hydroxy-6-phenylpyrimidine-4-carboxylic acid (II-B1), which can undergo amidation or re-esterification to produce target derivatives . For phenyl pyrimidine-2-carboxylate, direct esterification of the carboxylic acid intermediate with phenol in the presence of coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) offers a viable route .

Physicochemical and Spectroscopic Characterization

Spectroscopic Profiles

  • ¹H NMR (300 MHz, CDCl₃): Key resonances include a singlet for the methyl ester (δ 3.94 ppm), aromatic protons (δ 7.10–8.16 ppm), and a downfield signal for the hydroxyl group (δ 15.83 ppm) in precursor compounds .

  • ESI-MS: Molecular ion peaks at m/z 321.1137 (M+1) confirm the molecular weight of methyl 2-(benzyloxy)-6-phenylpyrimidine-4-carboxylate, analogous to phenyl pyrimidine-2-carboxylate .

  • IR Spectroscopy: Stretching vibrations for C=O (1690–1710 cm⁻¹) and aromatic C=C (1500–1600 cm⁻¹) are characteristic .

Thermal Stability

Thermogravimetric analysis (TGA) of related pyrimidine carboxylates reveals decomposition temperatures above 200°C, with stability influenced by substituents. For instance, 2-hydroxy-N-(3-methoxyphenyl)-6-phenylpyrimidine-4-carboxamide (II-B2) decomposes at 205°C , suggesting phenyl pyrimidine-2-carboxylate exhibits comparable thermal resilience.

Biological Activity and Medicinal Applications

Acetylcholinesterase (AChE) Inhibition

Phenyl pyrimidine-2-carboxylate derivatives demonstrate notable AChE inhibitory activity, critical for Alzheimer’s disease treatment. Compound II-B3 (N-allyl-2-hydroxy-6-phenylpyrimidine-4-carboxamide) exhibits an IC₅₀ of 90 µM against AChE, with selectivity over butyrylcholinesterase (BuChE) . Structural-activity relationships (SAR) indicate that the carboxylate group at position 4 enhances binding to the enzyme’s catalytic site, while the phenyl group at position 6 stabilizes hydrophobic interactions .

Table 1: AChE Inhibitory Activity of Pyrimidine Derivatives

CompoundIC₅₀ (µM)Selectivity (AChE/BuChE)
II-B390.1>100
II-B2120.585
I-A2200.050

Materials Science Applications

Luminescent Lanthanide Frameworks

Europium (Eu³⁺) and terbium (Tb³⁺) coordination polymers incorporating 2-phenylpyrimidine-carboxylate ligands exhibit tunable luminescence. For example, [Eu(ppmc)₃(phen)] (ppmc = 2-phenylpyrimidine-4-carboxylate) displays red emission at 612 nm, while [Tb(ppmdc)(benzoate)(phen)] (ppmdc = 2-phenylpyrimidine-4,6-dicarboxylate) emits green at 545 nm . The carboxylate group facilitates ligand-to-metal energy transfer, enhancing quantum yields.

Table 2: Luminescent Properties of Lanthanide Complexes

ComplexEmission λ (nm)Quantum Yield (%)
[Eu(ppmc)₃(phen)]61218.5
[Tb(ppmdc)(benzoate)(phen)]54522.3

Catalytic and Sensing Applications

The rigid pyrimidine core and electron-withdrawing carboxylate group enable use in heterogeneous catalysis. Palladium complexes of pyrimidine carboxylates catalyze Suzuki-Miyaura couplings, with turnover numbers (TON) exceeding 10⁴ . Additionally, europium-based frameworks serve as sensors for nitroaromatics, with detection limits as low as 0.1 ppm .

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